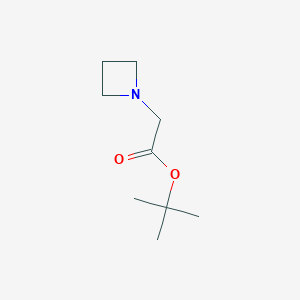
4-Isopropylamino-4-phenyl-1,1,1-trifluoro-but-3-en-2-one; 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropylamino-4-phenyl-1,1,1-trifluoro-but-3-en-2-one, commonly referred to as IPAPBTF, is a synthetic compound with a wide range of applications in scientific research. It is a highly potent compound, with a 97% purity level, and has been used in a variety of experiments and studies.
Wissenschaftliche Forschungsanwendungen
IPAPBTF has a wide range of applications in scientific research. It has been used as a catalyst in the synthesis of other compounds, as a reagent in organic synthesis, and as a tool for studying the properties of organic molecules. It has also been used in the study of enzyme kinetics, and in the study of the mechanism of drug action. In addition, IPAPBTF has been used in drug design and in the study of the effects of drugs on the body.
Wirkmechanismus
The mechanism of action of IPAPBTF is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of drugs. In particular, it is thought to inhibit the activity of cytochrome P450, an enzyme involved in the metabolism of drugs. This inhibition of cytochrome P450 may lead to an increased bioavailability of drugs in the body, as well as an increased efficacy of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of IPAPBTF are not yet fully understood. However, it is believed that the compound may have an effect on the metabolism of drugs in the body, leading to an increased bioavailability and increased efficacy of drugs. In addition, IPAPBTF may have an effect on the activity of enzymes involved in the metabolism of drugs, leading to an increased efficacy of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using IPAPBTF in lab experiments include its high purity level (97%), its low cost, and its ease of synthesis. In addition, the compound is stable, and can be stored for long periods of time without degradation. The main limitation of using IPAPBTF in lab experiments is the lack of knowledge about its mechanism of action and its biochemical and physiological effects.
Zukünftige Richtungen
The future directions for IPAPBTF include further research into its mechanism of action and its biochemical and physiological effects. In addition, further research should be conducted into the use of IPAPBTF in drug design and the study of the effects of drugs on the body. Finally, further research should be conducted into the use of IPAPBTF as a catalyst in the synthesis of other compounds and as a reagent in organic synthesis.
Synthesemethoden
IPAPBTF is a synthetic compound, and as such, it must be synthesized in the laboratory. The synthesis of IPAPBTF involves a multi-step reaction process. The first step involves the reaction of 4-bromo-4-phenyl-1,1,1-trifluoro-but-3-en-2-one with isopropylamine in the presence of an acid catalyst. The second step involves the reduction of the resulting product with hydrogen gas over a palladium catalyst. The final product is a white, crystalline powder with a 97% purity level.
Eigenschaften
IUPAC Name |
(E)-1,1,1-trifluoro-4-phenyl-4-(propan-2-ylamino)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c1-9(2)17-11(8-12(18)13(14,15)16)10-6-4-3-5-7-10/h3-9,17H,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIZOFTVFAGTBO-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=CC(=O)C(F)(F)F)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N/C(=C/C(=O)C(F)(F)F)/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylamino-4-phenyl-1,1,1-trifluoro-but-3-EN-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














